Dimoxaprost

Description

Overview of Prostaglandins (B1171923) and Prostanoids in Biological Systems

Prostaglandins (PGs) are a group of physiologically active lipid compounds found in nearly every tissue in humans and other animals. wikipedia.org They belong to a larger class of molecules called eicosanoids, which are derived from fatty acids. wikipedia.org Prostaglandins, along with thromboxanes and prostacyclins, form the prostanoid subclass. wikipedia.org These molecules are not hormones in the classic sense; instead of being produced in a specific gland and transported through the bloodstream, they are synthesized in many parts of the body and act locally as paracrine or autocrine factors. wikipedia.org

The biological activities of prostanoids are diverse and significant. They are key mediators in processes such as inflammation, pain perception, fever regulation, blood pressure control, and blood clot formation. wikipedia.orgmetwarebio.com For instance, they are synthesized in blood vessel walls to prevent unnecessary clot formation and regulate smooth muscle contraction. wikipedia.org Conversely, thromboxanes, which are primarily produced by platelets, promote vasoconstriction and platelet aggregation. wikipedia.org The specific effect of a given prostanoid can vary dramatically between different tissues, a phenomenon determined by the type of receptor it binds to. wikipedia.org

The synthesis of prostanoids begins with the release of arachidonic acid from the cell membrane, which is then processed by the cyclooxygenase (COX) pathway to produce various prostanoids, including PGD₂, PGE₂, and PGF₂α. wikipedia.orgresearchgate.net

Prostanoid Receptors: Classification and Physiological Roles

Prostanoids exert their wide-ranging effects by binding to a specific family of G-protein-coupled receptors (GPCRs). wikipedia.orgphysiology.org These receptors are classified into five main types based on their sensitivity to the five primary natural prostanoids: DP, EP, FP, IP, and TP receptors, which correspond to PGD₂, PGE₂, PGF₂α, PGI₂ (prostacyclin), and TXA₂ (thromboxane A₂), respectively. sigmaaldrich.com

Further complexity arises from the existence of subtypes for some of these receptors. For example, the EP receptor class is subdivided into four distinct subtypes (EP₁, EP₂, EP₃, and EP₄), and the DP receptor has two subtypes (DP₁ and DP₂). sigmaaldrich.comguidetopharmacology.org Each receptor type and subtype is linked to different intracellular signaling pathways, leading to varied physiological responses. sigmaaldrich.com

DP Receptors : DP₁ receptors are linked to the stimulation of adenylyl cyclase, while DP₂ receptors inhibit it. guidetopharmacology.org They are involved in processes like the regulation of sleep. sigmaaldrich.com

EP Receptors : These receptors exhibit a wide array of functions. EP₁ receptors are involved in smooth muscle contraction. ebi.ac.uk EP₂, and EP₄ receptors typically couple to Gs proteins to increase intracellular cAMP, leading to effects like vasodilation. ahajournals.org EP₃ receptors have multiple splice variants that can couple to different G-proteins, resulting in diverse actions such as inhibiting gastric acid secretion and enhancing platelet aggregation. guidetopharmacology.org

FP Receptors : These receptors primarily mediate smooth muscle contraction and are crucial in reproductive processes like luteolysis and inducing labor. sigmaaldrich.comguidetopharmacology.org

IP Receptors : IP receptors are potent vasodilators and play a role in inhibiting platelet aggregation. sigmaaldrich.comahajournals.org

TP Receptors : TP receptors are involved in vasoconstriction, bronchoconstriction, and promoting platelet aggregation. sigmaaldrich.com

The distribution and expression of these receptors vary across different tissues, which, combined with the diversity of signaling pathways, accounts for the tissue-specific and sometimes opposing actions of prostanoids. wikipedia.orgebi.ac.uk

| Receptor Type | Primary Ligand | Key Physiological Roles | Signaling Mechanism (Primary) |

| DP₁ | PGD₂ | Regulation of sleep, vasodilation | Gs-coupled (↑ cAMP) |

| DP₂ (CRTH2) | PGD₂ | - | Gi-coupled (↓ cAMP) |

| EP₁ | PGE₂ | Smooth muscle contraction | Gq-coupled (↑ Ca²⁺) |

| EP₂ | PGE₂ | Vasodilation, pain modulation | Gs-coupled (↑ cAMP) |

| EP₃ | PGE₂ | Inhibition of gastric acid, platelet aggregation | Gi/Gq-coupled |

| EP₄ | PGE₂ | Vasodilation, pain modulation | Gs-coupled (↑ cAMP) |

| FP | PGF₂α | Luteolysis, labor, smooth muscle contraction | Gq-coupled (↑ Ca²⁺) |

| IP | PGI₂ (Prostacyclin) | Inhibition of platelet aggregation, vasodilation | Gs-coupled (↑ cAMP) |

| TP | TXA₂ (Thromboxane A₂) | Platelet aggregation, vasoconstriction | Gq-coupled (↑ Ca²⁺) |

Historical Development of Synthetic Prostanoid Analogues in Academic Research

The discovery of prostaglandins dates back to the 1930s when Ulf von Euler first identified them in seminal fluid. wikipedia.orgentokey.com However, it was the intensive research from the 1960s to the 1980s by Sune Bergström, Bengt Samuelsson, and John Vane—work that earned them a Nobel Prize—that elucidated the chemical formation and function of prostanoids. wikipedia.orgahajournals.org This foundational knowledge spurred significant interest in synthesizing analogues of these natural compounds.

The primary motivation for developing synthetic prostanoid analogues was to overcome the limitations of the natural molecules for research and potential therapeutic use. Natural prostanoids are often chemically unstable and are rapidly metabolized in the body, resulting in a very short half-life. nih.gov Furthermore, they typically act on multiple receptor subtypes, leading to a broad range of effects and making it difficult to study or target specific physiological pathways.

Synthetic chemists began to modify the basic 20-carbon prostanoid structure to create analogues with improved stability, enhanced receptor selectivity, and a more targeted biological activity profile. entokey.com These efforts led to the development of a vast library of compounds that have been instrumental in characterizing the function of individual prostanoid receptors. physiology.orgsigmaaldrich.com For example, the development of highly selective agonists like Fluprostenol for the FP receptor and Cicaprost for the IP receptor allowed researchers to probe the specific roles of these receptors in various biological systems. sigmaaldrich.comnih.gov This research has been crucial in fields ranging from cardiovascular biology to inflammation and reproductive physiology. ahajournals.orgum.edu.mt

Contextualizing Dimoxaprost within the Prostanoid Research Landscape

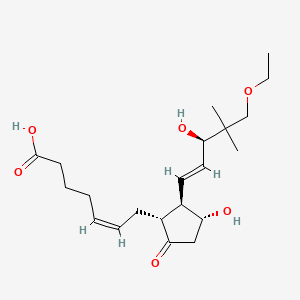

This compound is a synthetic prostaglandin (B15479496) analogue developed for research purposes. hodoodo.com It is chemically identified as (5Z)-7-{(1S,2S,3S)-2-[(1E,3S)-5-Ethoxy-3-hydroxy-4,4-dimethyl-1-penten-1-yl]-3-hydroxy-5-oxocyclopentyl}-5-heptenoic acid. chemspider.com Its structure is a modification of the natural prostaglandin E₂ (PGE₂) backbone, featuring a 4,4-dimethyl substitution in the omega side chain. ufrj.br This type of modification is a common strategy in the design of prostaglandin analogues to alter metabolic stability and receptor interaction.

Within the research landscape, this compound is one of many synthetic analogues, such as Gemeprost and Meteneprost, created to explore the structure-activity relationships of prostanoids. ufrj.br The development of such compounds allows scientists to investigate how specific structural changes influence the potency and selectivity of binding to the various EP receptor subtypes and other prostanoid receptors. While research on this compound itself is limited in publicly accessible literature, its existence as a PGE₂ analogue places it within the extensive body of work aimed at dissecting the complex roles of the PGE₂ signaling pathway in health and disease. hodoodo.comufrj.br

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H34O6 |

|---|---|

Molecular Weight |

382.5 g/mol |

IUPAC Name |

(Z)-7-[(1R,2R,3R)-2-[(E,3R)-5-ethoxy-3-hydroxy-4,4-dimethylpent-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid |

InChI |

InChI=1S/C21H34O6/c1-4-27-14-21(2,3)19(24)12-11-16-15(17(22)13-18(16)23)9-7-5-6-8-10-20(25)26/h5,7,11-12,15-16,18-19,23-24H,4,6,8-10,13-14H2,1-3H3,(H,25,26)/b7-5-,12-11+/t15-,16-,18-,19-/m1/s1 |

InChI Key |

UJFDLBWYYFZXDS-WFMZDECMSA-N |

Isomeric SMILES |

CCOCC(C)(C)[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)O |

Canonical SMILES |

CCOCC(C)(C)C(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O |

Synonyms |

HOE 260 Hoe-260 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Development of Dimoxaprost

Early Synthetic Approaches to Dimoxaprost and Related Prostaglandin (B15479496) Analogues

The initial synthetic strategies for prostaglandins (B1171923), which laid the groundwork for the synthesis of analogues like this compound, were pioneered by E.J. Corey. These early approaches established a convergent and stereocontrolled route that has been widely adopted and modified.

Role of Key Intermediates (e.g., δ-lactones, γ-lactones, enones)

Central to the early synthetic routes for prostaglandins and their analogues are several key intermediates, including δ-lactones, γ-lactones, and enones. lew.rodiva-portal.orgmdpi.com These intermediates provide the core cyclopentane (B165970) structure with the necessary stereochemistry for the final prostaglandin molecule.

δ-Lactones and γ-Lactones: The Corey synthesis famously utilizes a bicyclic lactone, often referred to as the Corey lactone, which is a δ-lactone. lew.rogoogle.com This intermediate is crucial as it sets the stereochemistry at several key carbon atoms of the cyclopentane ring. google.com The synthesis involves the transformation of a δ-lactone into a γ-lactone, a critical step for constructing the final prostaglandin framework. lew.rodiva-portal.org This transformation is necessary to introduce the α- and ω-side chains in the correct orientation. lew.ro Different strategies have been developed to achieve this δ- to γ-lactone conversion efficiently. lew.ro Both δ-lactones and γ-lactones are pivotal in the convergent total stereo-selective Corey synthesis of prostaglandins, where they serve as the foundation for attaching the side chains. mdpi.com

Enones: Enones are another class of important intermediates in prostaglandin synthesis. The synthesis of this compound, for instance, has been achieved through an enone intermediate. researchgate.netresearchgate.netresearchgate.net These α,β-unsaturated ketones allow for the introduction of the ω-side chain via conjugate addition reactions. This approach offers a versatile method for creating a variety of prostaglandin analogues. researchgate.netresearchgate.net

Application of Established Procedures (e.g., Corey Procedure)

The Corey procedure provides a foundational and widely adopted method for the total synthesis of prostaglandins. lew.rodiva-portal.org This landmark synthesis is characterized by its stereocontrolled and convergent nature. diva-portal.orgmdpi.com The general strategy involves the independent synthesis of the cyclopentane core and the two side chains, which are then coupled in the final stages. mdpi.com

A key feature of the Corey synthesis is the use of the "Corey lactone" intermediate, which already contains the desired stereochemistry for the cyclopentane ring. google.com The procedure typically involves the following key steps:

Oxidation of the primary alcohol of the Corey lactone to an aldehyde (the Corey aldehyde). google.com

Introduction of the ω-side chain, often via a Horner-Wadsworth-Emmons reaction with a suitable phosphonate (B1237965). google.com

Reduction of the lactone to a lactol (a cyclic hemiacetal). google.com

Attachment of the α-side chain through a Wittig reaction with the lactol. google.com

Over the years, numerous modifications and improvements have been made to the original Corey procedure to enhance yields and introduce variations in the prostaglandin structure. diva-portal.orgmdpi.com

Advanced Synthetic Strategies for this compound Production

Stereoselective Synthesis Methodologies

The biological activity of prostaglandins is highly dependent on their stereochemistry. Therefore, developing stereoselective synthetic methods is of paramount importance. numberanalytics.commdpi.com Asymmetric synthesis, which aims to create a specific stereoisomer, is a key focus in modern organic chemistry. numberanalytics.com

Several approaches are employed to achieve stereoselectivity in prostaglandin synthesis:

Chiral Pool Synthesis: This method starts with a readily available chiral molecule and modifies it to obtain the desired product. numberanalytics.com

Chiral Catalysis: The use of chiral catalysts can direct a reaction to form one enantiomer preferentially over the other. numberanalytics.com This includes techniques like asymmetric hydrogenation and organocatalysis. numberanalytics.com

Enzymatic Resolutions: Enzymes can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired isomer. diva-portal.orgnih.gov

These methods have been applied to the synthesis of key chiral intermediates, such as the Corey lactone, to ensure the final prostaglandin product has the correct stereoconfiguration. researchgate.netresearchgate.net

Novel Chemical Transformations in this compound Synthesis

Research into the synthesis of this compound and its analogues has led to the development and application of novel chemical transformations. google.com These innovations aim to streamline the synthetic process, improve yields, and allow for the creation of new derivatives. pharmafeatures.com

One area of innovation is the use of metathesis reactions. Ring-closing metathesis, for example, can be used to form the lactone ring of prostaglandin intermediates. google.com Other novel methods focus on improving the efficiency of key steps, such as the reduction of the lactone to the lactol, where alternatives to traditional reagents like DIBAL-H are being explored. google.com

The development of one-pot synthesis procedures, where multiple reaction steps are carried out in the same vessel without isolating intermediates, has also been a focus. organic-chemistry.org This approach can significantly reduce reaction time and waste. researchgate.net

Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound is crucial for structure-activity relationship (SAR) studies, which aim to understand how chemical structure affects biological activity. By systematically modifying the structure of this compound, researchers can identify which parts of the molecule are essential for its function and potentially develop new compounds with improved properties.

The versatile synthetic routes established for prostaglandins allow for the introduction of various functional groups and structural modifications. For example, the side chains of the prostaglandin can be altered, or functional groups on the cyclopentane ring can be modified. nih.gov The synthesis of various prostaglandin analogues, including those related to this compound, often utilizes common intermediates derived from the Corey pathway. researchgate.netresearchgate.net This allows for the efficient production of a library of related compounds for biological evaluation.

Chemical Modifications and Structural Variations

The development of synthetic prostaglandin analogs like this compound is driven by the need to enhance receptor selectivity, improve chemical stability, and modify therapeutic profiles compared to naturally occurring prostaglandins. entokey.com Prostaglandins are a class of 20-carbon fatty acid derivatives containing a five-membered ring. wikipedia.org Structural variations among them account for their diverse biological actions. wikipedia.org

Chemical modifications to the prostaglandin scaffold can significantly alter their properties. For instance, in the development of PGF2α analogs, modifications such as the introduction of a terminal phenyl ring on the omega-chain and the saturation of the double bond between carbons 13 and 14 have been found to increase selectivity for the prostanoid FP receptor and enhance the compound's chemical stability. entokey.com

Table 1: Structural Comparison of Selected Prostaglandin F2α Analogs

| Compound | Key Structural Features |

|---|---|

| Prostaglandin F2α (PGF2α) | Natural prostaglandin with two hydroxyl groups on the cyclopentane ring and two unsaturated side chains. iiab.me |

| This compound | A synthetic PGF2α analog featuring specific modifications to the side chains to alter its activity. diva-portal.orgmdpi.com |

| Latanoprost (B1674536) | Isopropyl ester prodrug of PGF2α with a phenyl-substituted omega-chain (13,14-dihydro-17-phenyl-18,19,20-trinor-PGF2α). nih.gov |

| Travoprost | Isopropyl ester prodrug of fluprostenol, differing from latanoprost with a phenoxy group at carbon-16 and a trifluoromethyl group on the phenoxy ring. nih.gov |

Precursor Chemistry and Intermediate Derivatives

The synthesis of this compound is a complex process that relies on the construction of key intermediates. The synthesis pathway often begins with bicyclic precursors which are elaborated to form the characteristic cyclopentane ring and side chains of the final prostaglandin structure.

A documented synthetic route for this compound involves several key transformations and intermediate compounds. drugfuture.com The synthesis starts with the hydrochlorination of 5-oxotricyclo[2.2.1.02,6]heptane-3-carboxylic acid (II), which yields 2-chloro-5-oxobicyclo[2.2.1]heptane-7-carboxylic acid (III). This intermediate is then treated with peracetic acid in a Baeyer-Villiger oxidation to form a lactone (IV). The lactone is subsequently converted to an acyl chloride (V) using thionyl chloride (SOCl2), which is then reduced to the corresponding aldehyde (VI). drugfuture.com

A crucial step in building the upper side chain is the Horner-Emmons-Wittig reaction between the aldehyde (VI) and a suitable phosphonate (VII), which affords the intermediate (VIII). drugfuture.com This intermediate then undergoes ring cleavage and rearrangement to produce the enone (IXa), which possesses an unprotected hydroxyl group. drugfuture.com The synthesis of this compound specifically proceeds through an enone intermediate designated as 188a. diva-portal.orgresearchgate.net Stereoselective reduction of this enone intermediate (IXa) yields a diol (XIa), which is then protected, for instance with dihydropyran (DHP), to form the key intermediate (XII). drugfuture.com From this point, the synthesis proceeds through the final steps of the Corey synthesis to attach the lower side chain and yield this compound. drugfuture.com

Lactones are critical intermediates in the stereo-controlled synthesis of many prostaglandins and their analogs. diva-portal.orgmdpi.com Both δ-lactones and γ-lactones serve as foundational synthons for introducing the correct stereochemistry on the cyclopentane core before the attachment of the side chains. researchgate.netresearchgate.net

Table 2: Key Intermediates in the Synthesis of this compound

| Intermediate No. | Chemical Name/Description | Role in Synthesis |

|---|---|---|

| II | 5-oxotricyclo[2.2.1.02,6]heptane-3-carboxylic acid | Starting material. drugfuture.com |

| III | 2-chloro-5-oxobicyclo[2.2.1]heptane-7-carboxylic acid | Formed by hydrochlorination of the starting material. drugfuture.com |

| IV | Lactone intermediate | Product of Baeyer-Villiger oxidation of intermediate III. drugfuture.com |

| VI | Aldehyde intermediate | Formed from intermediate IV and used in the Horner-Emmons-Wittig reaction. drugfuture.com |

| VIII | Alkene intermediate | Product of the Horner-Emmons-Wittig reaction; precursor to the enone. drugfuture.com |

| IXa | Enone intermediate | Key intermediate with an unprotected hydroxyl group, formed from rearrangement of VIII. drugfuture.com |

| XIa | Diol intermediate | Formed by the stereoselective reduction of the enone IXa. drugfuture.com |

| XII | Protected diol intermediate | Precursor for the final steps of the Corey synthesis to yield this compound. drugfuture.com |

Molecular Mechanism of Action and Receptor Interactions

Dimoxaprost as a Prostanoid EP2 Receptor Agonistfrontiersin.orglibretexts.org

This compound is recognized as an agonist for the prostaglandin (B15479496) E2 receptor 2 (EP2). nucleos.comnucleos.com The EP2 receptor is one of four subtypes of receptors for PGE2 (EP1, EP2, EP3, and EP4), all of which are G-protein coupled receptors (GPCRs). nih.govkrcp-ksn.orgwikipedia.org By binding to and activating the EP2 receptor, this compound mimics the action of the endogenous ligand PGE2, initiating a cascade of intracellular events. wikipedia.orgabcam.com

The therapeutic and research utility of a synthetic agonist like this compound depends on its specificity and selectivity for its target receptor. Selectivity refers to a compound's ability to bind preferentially to one receptor subtype over others. For instance, the natural ligand PGE2 binds to all four EP receptor subtypes, which can lead to a wide range of physiological effects. wikipedia.org

Selective agonists are developed to target a single receptor subtype to elicit a more specific response. While detailed comparative binding studies for this compound across all prostanoid receptors are not extensively documented in the available literature, other EP2 agonists have been characterized. For example, Butaprost is a well-known selective EP2 agonist, although it shows some cross-reactivity with the EP3 receptor. nih.gov Another compound, ONO-AE1-259, is reported to be highly selective for the EP2 receptor. nih.gov The selectivity of these compounds is crucial for distinguishing the specific roles of the EP2 receptor from those of other EP subtypes. emory.edu

Table 1: Selectivity of Various Prostanoid EP2 Receptor Agonists This table presents data for related compounds to illustrate the concept of receptor selectivity, as specific comparative data for this compound is not detailed in the provided search results.

| Compound | Target Receptor | Selectivity Notes |

|---|---|---|

| PGE2 | EP1, EP2, EP3, EP4 | Non-selective endogenous ligand. wikipedia.org |

| Butaprost | EP2 | Considered selective, but shows ~18-fold selectivity for EP2 over EP3 in binding studies. nih.gov |

| ONO-AE1-259 | EP2 | A highly selective EP2 agonist with a prostanoid-like structure. nih.gov |

| CP-533,536 | EP2 | Exhibits ~64-fold selectivity over the EP4 receptor. nih.gov |

Binding kinetics describe the rate of association (k_on) and dissociation (k_off) of a ligand to its receptor, while binding affinity (represented by the dissociation constant, K_d) measures the strength of this interaction. frontiersin.orgexcelleratebio.com A lower K_d value signifies a higher binding affinity. bmglabtech.com These parameters are critical for understanding how a compound will behave in a biological system.

Studies on the human EP2 receptor have determined the binding affinity for its natural ligand, PGE2, to be approximately 13 nM. wikipedia.org For other synthetic agonists, these values vary. For instance, Butaprost has a K_i (an inhibition constant often used to approximate affinity) of 32 nM, while ONO-AE1-259-01 has a K_i of 1.8 nM, making it more potent than PGE2. wikipedia.org These studies are typically conducted in in vitro systems using membranes from cells engineered to express the receptor of interest. nih.gov The binding of ligands to G-protein coupled receptors like EP2 can be influenced by the presence of guanine (B1146940) nucleotides, which suggests that a portion of the receptors are actively coupled to their G-proteins. nih.gov

Table 2: Binding Affinity of Ligands for the Human EP2 Receptor This table provides affinity data for the natural ligand and other synthetic agonists to contextualize the binding characteristics of EP2 activators.

| Ligand | Binding Affinity (K_d or K_i) |

|---|---|

| Prostaglandin E2 (PGE2) | ~13 nM |

| Butaprost | 32 nM |

| ONO-AE1-259-01 | 1.8 nM |

Downstream Signaling Pathways Elicited by EP2 Receptor Activation

Activation of the EP2 receptor by an agonist like this compound initiates a series of intracellular signaling events that ultimately lead to a cellular response. mdpi.com

The EP2 receptor is canonically coupled to the stimulatory G-protein, Gαs. krcp-ksn.orgfrontiersin.org When an agonist binds, it induces a conformational change in the receptor, which in turn activates the Gαs protein by promoting the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP). ebi.ac.ukbiomolther.org The activated, GTP-bound Gαs subunit then dissociates from its βγ complex and stimulates the enzyme adenylyl cyclase. abcam.comemory.edu This enzyme's function is to convert ATP into cyclic adenosine (B11128) monophosphate (cAMP), a key secondary messenger. krcp-ksn.orgemory.edu

In addition to the canonical Gαs pathway, research indicates that EP2 receptor signaling can also engage other pathways, including those involving β-arrestin, which can lead to G-protein-independent signaling. nih.govemory.edu This β-arrestin pathway can promote cell growth and migration in certain contexts. emory.edu

Secondary messengers are small intracellular molecules that are rapidly produced or released in response to receptor activation and serve to relay and amplify the initial signal. nih.govfiveable.mederangedphysiology.com

For the EP2 receptor, the primary secondary messenger is cyclic AMP (cAMP) . krcp-ksn.orgabcam.com The elevation of intracellular cAMP levels leads to the activation of its main downstream effector, Protein Kinase A (PKA). nih.govemory.edu PKA is an enzyme that phosphorylates various target proteins and transcription factors, thereby altering their activity. fiveable.me

Beyond the well-established cAMP/PKA axis, EP2 activation can also signal through an alternative cAMP sensor known as the Exchange protein activated by cAMP (Epac). nih.govemory.edu The activation of these different effectors (PKA vs. Epac) can lead to distinct and sometimes opposing cellular outcomes, such as neuroprotection versus neuroinflammation. nih.gov Other common secondary messengers like inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG) are typically associated with G-proteins like Gq, which is not the primary partner for the EP2 receptor. libretexts.orgwikipedia.org

The signaling cascades initiated by this compound ultimately reach the nucleus to modulate gene expression, a process fundamental to producing long-term changes in cell function. The propagation of signals in preclinical cell lines is essential for understanding a compound's potential effects. nih.govnih.gov

Activation of the PKA pathway by EP2 agonists leads to the phosphorylation and activation of the cAMP Responsive Element Binding protein (CREB) . nih.govmdpi.com Activated CREB binds to specific DNA sequences (cAMP response elements) in the promoter regions of target genes, thereby regulating their transcription. nih.gov This pathway is associated with neuronal survival and plasticity. nih.gov

In certain cancer cell line models, EP2 signaling has been shown to influence the expression of genes involved in cell survival and apoptosis. frontiersin.org For example, studies in human mast cell lines have shown that signaling pathways can affect the expression of anti-apoptotic genes like MCL1 and pro-apoptotic genes like BIM . frontiersin.org Furthermore, analysis of gene expression changes can predict the activation of upstream regulators like the tumor suppressor protein P53 . frontiersin.org The specific genes modulated by this compound would depend on the cell type and its unique molecular context. genesandcancer.comopenaccessjournals.com

Table 3: Examples of Downstream Targets and Modulated Genes by EP2 Receptor Activation

| Signaling Pathway Component | Type | Function / Modulated Gene Examples |

|---|---|---|

| Adenylyl Cyclase | Enzyme | Produces cAMP from ATP. emory.edu |

| Cyclic AMP (cAMP) | Second Messenger | Activates Protein Kinase A (PKA) and Epac. nih.govderangedphysiology.com |

| Protein Kinase A (PKA) | Kinase Enzyme | Phosphorylates downstream targets, including CREB. nih.govemory.edu |

| CREB | Transcription Factor | Regulates genes involved in survival and plasticity. nih.govmdpi.com |

| MCL1, BIM | Apoptosis-Related Genes | Gene expression can be altered, affecting cell survival decisions. frontiersin.org |

Receptor Functional Selectivity and Biased Agonism Studies

Functional selectivity, also known as biased agonism, is a pharmacological concept where a ligand binding to a single receptor can stabilize different active conformations of that receptor. nih.govnih.gov This stabilization can lead to the preferential activation of one of several intracellular signaling pathways over others. For instance, a GPCR might signal through both G protein-dependent pathways and β-arrestin-dependent pathways. nih.gov A "biased agonist" would selectively engage one of these pathways, potentially separating the therapeutic effects of a drug from its adverse effects. nih.gov

Despite the significant interest in this area for drug development, there are no specific studies in the available scientific literature that have investigated or characterized this compound as a functionally selective or biased agonist at any prostaglandin receptor.

Differential Pathway Engagement

Differential pathway engagement refers to the ability of a biased agonist to selectively activate specific downstream signaling cascades. nih.gov For GPCRs like the prostaglandin receptors, the principal signaling partners are heterotrimeric G proteins and β-arrestins. nih.govdiscoverx.com

The EP3 receptor subtype, a potential target for this compound, is particularly notable for its ability to couple to multiple G protein subtypes, including:

Gαi: Primarily leads to the inhibition of adenylyl cyclase, decreasing intracellular cyclic AMP (cAMP) levels. nih.gov

Gαs: Can stimulate adenylyl cyclase, increasing cAMP levels. nih.gov

Gα12/13: Activates the small GTPase Rho, influencing the cytoskeleton and cell morphology. nih.gov

Gβγ subunits (from Gαi): Can mobilize intracellular calcium. nih.gov

In addition to G protein pathways, agonist-activated GPCRs can recruit β-arrestins, which not only desensitize G protein signaling but also act as scaffolds to initiate their own signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway. nih.gov

A biased agonist for the EP3 receptor could theoretically engage one of these pathways preferentially. However, no research has been published to determine whether this compound exhibits such differential pathway engagement. Therefore, its specific G protein or β-arrestin signaling profile remains uncharacterized.

Table 1: Potential Intracellular Signaling Pathways for Prostaglandin EP3 Receptors This table outlines the general signaling pathways associated with EP3 receptors, the putative targets of this compound. Specific pathway engagement by this compound has not been studied.

| Primary Transducer | Effector Enzyme/Pathway | Key Second Messenger | Reference |

| Gαi | Adenylyl Cyclase (inhibition) | ↓ cAMP | nih.gov |

| Gαs | Adenylyl Cyclase (stimulation) | ↑ cAMP | nih.gov |

| Gα12/13 | RhoA/Rho kinase | - | nih.gov |

| Gβγ (from Gαi) | Phospholipase C | ↑ Intracellular Ca²⁺ | nih.gov |

| β-Arrestin | MAPK pathways (e.g., ERK) | - | nih.gov |

Implications for Preclinical Biological Outcomes

The theoretical implication of biased agonism is the development of drugs with improved therapeutic windows, where desired clinical effects are retained and unwanted side effects are minimized. nih.gov For example, within the prostaglandin receptor family, studies on the EP4 receptor have identified that Gs-biased signaling can produce beneficial effects in preclinical models of kidney injury, whereas other pathways may not. rcsb.org Similarly, for the EP2 receptor, it has been hypothesized that biased agonists could separate neuroprotective effects from potential neurotoxicity. emory.edu

Structure Activity Relationship Sar Studies of Dimoxaprost and Analogues

Elucidation of Key Structural Features for EP2 Receptor Affinity and Efficacy

The affinity and efficacy of prostaglandin (B15479496) analogues for the EP2 receptor are dictated by a collection of specific structural features. The EP2 receptor, a Gs protein-coupled receptor, responds to prostaglandin E2 (PGE2), leading to the stimulation of adenylate cyclase and an increase in intracellular cAMP. nih.govcaymanchem.combiossusa.com The development of selective agonists requires a nuanced understanding of the molecular features that govern binding to this specific receptor subtype over others, such as EP4. emory.edu

SAR studies reveal that the quintessential prostaglandin scaffold, consisting of a cyclopentane (B165970) ring with two aliphatic side chains (alpha and omega), is the foundational element for receptor interaction. However, specific modifications to this core structure are what determine the selectivity and potency for the EP2 receptor. Quantitative structure-activity relationship (QSAR) studies on various EP2 agonists have identified distinct structural attributes crucial for potency. For instance, analyses of nitrogen heterocycles as EP2 agonists have shown that the presence of a hydrogen atom precisely two bonds away from a donor atom has a positive correlation with agonist activity. tiu.edu.iq Similarly, the spatial arrangement and electronic properties of the side chains are critical. The omega-chain, in particular, has been a major focus for modifications aimed at enhancing EP2 selectivity. nih.gov

Key pharmacophoric features derived from computational studies include:

The presence and specific positioning of hydrogen bond donors. tiu.edu.iq

The distance between key functional groups, such as a ring nitrogen and an sp2 hybridized carbon atom, which is optimal at a two-bond distance. tiu.edu.iq

These features collectively ensure a productive interaction with the receptor, leading to the conformational changes required for signal transduction.

Systematic Modifications and Their Impact on Receptor Interaction

The systematic modification of prostaglandin analogues is a cornerstone of developing receptor-specific agents. This process involves altering specific parts of the molecule and assessing the resulting impact on biological activity, a practice central to medicinal chemistry. creative-proteomics.com

Alterations to the alpha and omega side chains of prostaglandin analogues have a profound impact on their interaction with the EP2 receptor. The design of selective EP2 agonists has often started with modifications of less selective compounds like butaprost, which also shows affinity for the IP (prostacyclin) receptor. nih.gov

One successful strategy involved creating hybrid structures between butaprost and PGE2. nih.gov This led to the identification of analogues with a 16-hydroxy-17,17-trimethylene moiety in the omega-chain. nih.gov These modifications were instrumental in conferring high selectivity for the EP2 receptor. The introduction of bulkier or conformationally restricted groups in the omega-chain can influence the binding orientation and prevent effective interaction with other prostanoid receptors, thereby enhancing EP2 selectivity.

Studies on other classes of molecules have also underscored the importance of side-chain modifications. For instance, in doxorubicin (B1662922) analogues, the chain length of substituents on the daunosamine (B1196630) sugar was found to be a critical determinant of biological potency. nih.gov While the molecular context is different, this highlights the general principle that side-chain structure is a key modulator of activity. The goal of these modifications is often to stabilize the molecule against metabolic degradation and to fine-tune its pharmacokinetic properties, which can be influenced by the chemical nature of the side chains. mdpi.com

| Compound/Series | Modification | Effect on EP2 Receptor Interaction | Reference |

|---|---|---|---|

| Butaprost Analogues | Addition of 16-hydroxy-17,17-trimethylene moiety to omega-chain | Identified highly selective EP2-receptor agonists | nih.gov |

| PGE2/Butaprost Hybrids | Structural hybridization of alpha- and omega-chains | Led to the discovery of a chemically stabilized, highly selective EP2-receptor agonist | nih.gov |

| Nitrogen Heterocycles | Presence of sp2-hybridized carbon 2 bonds from ring nitrogen | Crucial for enhancing agonist efficacy for the EP2 receptor | tiu.edu.iq |

Conformational analysis and ligand-receptor docking are powerful tools for understanding how a molecule interacts with its target protein at an atomic level. These computational methods allow researchers to visualize the binding mode of a ligand and predict how structural changes will affect this interaction. spirochem.com

For EP2 receptor agonists, docking studies have been used to validate and explain the findings from QSAR models. For example, the insights from a QSAR study on nitrogen heterocyclic agonists were further substantiated by docking these molecules into the crystal structure of the EP2 receptor bound with the agonist CP533536. tiu.edu.iq This allows for a rationalization of why certain structural features, like the specific placement of hydrogen bond donors, enhance potency.

In the development of the selective EP2 agonist Omidenepag, researchers used the Cambridge Structural Database (CSD) to perform 3D geometric searches and analyze molecular dimensions. cam.ac.uk This conformational analysis was critical in optimizing a lead compound, CP-533,536, into a novel and effective therapeutic agent. cam.ac.uk Such studies help in understanding the preferred conformation of the ligand when bound to the receptor and guide the design of new analogues with improved binding affinity and selectivity. cam.ac.uk

Development of More Selective or Potent EP2 Agonists through SAR

The primary goal of SAR studies is to guide the iterative process of drug design, leading to the development of compounds with improved properties. creative-proteomics.com In the context of the EP2 receptor, SAR has been instrumental in the discovery of agonists that are both highly potent and selective.

A clear example is the development of 16-hydroxy-17,17-trimethylene PGE2 derivatives. Starting from butaprost, a less selective agonist, researchers systematically modified the omega-chain, which resulted in compounds with significantly enhanced selectivity for the EP2 receptor. nih.gov Another approach involved the structural hybridization of butaprost and PGE2, which led to the identification of a novel, chemically stable, and highly selective EP2 agonist that, unlike PGE2, suppressed uterine motility in rats. nih.gov

The development of non-prostanoid EP2 agonists, such as Omidenepag, further showcases the power of SAR. cam.ac.uk This work began with the known selective agonist CP-533,536 and employed structural and conformational analysis to design a new scaffold for the treatment of glaucoma. cam.ac.uk These examples demonstrate a clear progression from initial leads to optimized clinical candidates, driven by a deep understanding of the structure-activity relationships governing EP2 receptor activation.

Computational Chemistry Approaches in SAR Analysis

Computational chemistry has become an indispensable part of modern drug discovery, providing powerful tools for SAR analysis. spirochem.com These methods range from quantitative structure-activity relationship (QSAR) modeling to sophisticated molecular docking and simulation techniques. creative-proteomics.comspirochem.com

QSAR is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. creative-proteomics.com For EP2 receptor agonists, a six-parameter QSAR model was successfully developed for a large dataset of molecules. tiu.edu.iq This model demonstrated good predictive power and identified key structural descriptors responsible for agonist potency. tiu.edu.iq

Key QSAR Descriptors for EP2 Agonist Potency tiu.edu.iq

| Descriptor | Description | Correlation with Potency |

|---|---|---|

| fdonH2B | Frequency of a hydrogen atom exactly 2 bonds from a donor atom. | Positive |

These computational models, often developed using platforms like ChemSAR, allow for the rapid virtual screening of large compound libraries, helping to prioritize which molecules to synthesize and test experimentally. scbdd.com By integrating techniques like pharmacophore-based screening, high-throughput docking, and data analysis, computational chemistry accelerates the hit-to-lead and lead optimization phases of drug discovery. spirochem.commedchemica.com

Preclinical Pharmacodynamics of Dimoxaprost

In Vitro Cellular and Biochemical Assays

In vitro studies are fundamental in determining the direct effects of a compound on specific cell types and biochemical pathways, providing insights into its mode of action.

Cell Line Studies

Trabecular Meshwork Cells: The trabecular meshwork (TM) is a critical tissue in the regulation of aqueous humor outflow and intraocular pressure (IOP). mdpi.complos.org In vitro studies using cultured human trabecular meshwork (hTM) cells are crucial for understanding how drugs can modulate this pathway. nih.govescholarship.org While direct studies on Dimoxaprost's effects on TM cells are not extensively detailed in the provided results, the behavior of these cells is known to be influenced by the extracellular environment. nih.gov For instance, hTM cells cultured on collagen scaffolds with different pore architectures and glycosaminoglycan compositions exhibit varied proliferation and gene expression, highlighting the complexity of their regulation. nih.gov Prostaglandin (B15479496) analogs, in general, are known to affect the TM, and it is plausible that this compound, as a PGE2 analog, could influence TM cell contractility, extracellular matrix remodeling, and ultimately, aqueous humor outflow. nih.govnih.gov

Retinal Cells: The retina is the light-sensitive tissue at the back of the eye, and its health is paramount for vision. retina-specialist.comarvojournals.org In vitro models using retinal cells, including retinal ganglion cells (RGCs) and retinal pigment epithelium (RPE) cells, are employed to assess the neuroprotective or potentially toxic effects of new compounds. ucl.ac.ukfrontiersin.org While specific studies on this compound with retinal cell lines were not found in the search results, research on other prostaglandin analogs has explored their impact on retinal cell survival and function. nih.gov The use of induced pluripotent stem cells (iPSCs) to generate retinal organoids provides a sophisticated platform to study disease mechanisms and the effects of drugs on patient-derived retinal tissue. ucl.ac.uk

Isolated Tissue Preparations

Isolated tissue preparations, often used in organ bath systems, allow for the study of a drug's effect on a whole tissue in a controlled ex vivo environment. nih.govscribd.comijrpc.com These preparations can include tissues like the ciliary muscle or the iris-ciliary body, which are key components of the aqueous humor outflow pathways. entokey.com Studies on other prostaglandins (B1171923) have utilized isolated human anterior segment preparations to measure effects on outflow facility. nih.gov For example, PGE2 has been shown to increase outflow facility in such preparations. nih.gov While specific data on this compound in isolated ophthalmic tissues is not detailed, this methodology is a standard approach to characterize the direct effects of prostaglandin analogs on the eye's outflow structures.

Enzyme Activity Modulation and Biochemical Pathways

Prostaglandins exert their effects by binding to specific G protein-coupled receptors, which in turn activate intracellular signaling cascades. patsnap.com this compound, as a PGE2 analog, is expected to interact with the EP subfamily of prostaglandin receptors. wikidoc.org The activation of these receptors can lead to the modulation of various enzymes and biochemical pathways. For instance, prostaglandin analogs can regulate the expression and activity of matrix metalloproteinases (MMPs) in the ciliary muscle and sclera. nih.govnih.gov This modulation of MMPs is thought to be a key mechanism by which these drugs increase uveoscleral outflow, a major route for aqueous humor drainage. nih.govnih.gov The activation of EP receptors can also influence other signaling pathways, such as those involving cyclic AMP (cAMP) and intracellular calcium levels. patsnap.com

In Vivo Studies in Animal Models of Disease

In vivo studies in animal models are essential to understand the integrated physiological effects of a drug and to evaluate its therapeutic potential in a living organism. als.netppd.comfrontiersin.orgallucent.comnih.gov

Ocular Hypertension and Glaucoma Animal Models

Various animal models are used to mimic the conditions of ocular hypertension and glaucoma, which are characterized by elevated IOP and progressive optic nerve damage. arvojournals.orgmdpi.comamegroups.orgexperimentica.comnih.gov These models include genetic strains like the DBA/2J mouse, which develops age-related glaucoma, and induced models where IOP is elevated through methods like laser photocoagulation of the trabecular meshwork or injection of microbeads into the anterior chamber. nih.govamegroups.orgnih.govresearchgate.net Rats are also commonly used in models of chronic ocular hypertension induced by injecting substances like carbomer into the anterior chamber. frontiersin.org These models allow researchers to study the IOP-lowering efficacy of compounds like this compound and their effects on retinal and optic nerve health. nih.govfrontiersin.org

Effects on Aqueous Humor Dynamics (e.g., Outflow Facility)

Aqueous humor dynamics refer to the balance between the production (inflow) and drainage (outflow) of aqueous humor, which determines the level of IOP. entokey.comarvojournals.org The primary mechanism by which many prostaglandin analogs lower IOP is by increasing the outflow of aqueous humor, particularly through the uveoscleral pathway. nih.govnih.govnih.govkau.edu.saaao.org This pathway involves the flow of aqueous humor through the ciliary muscle and sclera. nih.gov

Studies on various prostaglandin receptor agonists have demonstrated their effects on aqueous humor dynamics in animal models, primarily in monkeys. nih.govkau.edu.sa For instance, EP4 receptor agonists have been shown to produce profound ocular hypotension by increasing pressure-dependent outflow facility. arvojournals.org While specific quantitative data for this compound's effect on outflow facility from the provided search results is limited, as a prostaglandin analog, its mechanism of action is anticipated to involve the modulation of aqueous humor outflow pathways. arvojournals.org The effect of prostaglandins on trabecular outflow, the other major drainage route, is less consistent but has been observed with some analogs. nih.govkau.edu.sa

Retinal Ganglion Cell Survival and Optic Nerve Preservation

The survival of retinal ganglion cells is a critical factor in maintaining visual function, as these neurons transmit visual information from the eye to the brain via the optic nerve. wikipedia.org In many optic neuropathies, damage to the optic nerve leads to the death of RGCs. wikipedia.org Preclinical research is essential to explore interventions that can protect these vital cells.

Currently, there is a lack of specific published data from preclinical studies detailing the direct effects of this compound on retinal ganglion cell survival and optic nerve preservation. The existing body of scientific literature does not yet contain specific findings from animal models or in vitro experiments that quantify the efficacy of this compound in these areas.

Neuroprotection Studies in Relevant Animal Models

Animal models are crucial for understanding the mechanisms of neurodegenerative diseases like glaucoma and for testing the efficacy of potential neuroprotective agents. researchgate.netfda.gov These models aim to replicate the key pathological features of the human disease, such as elevated intraocular pressure and subsequent RGC loss. arvojournals.org

To date, specific neuroprotection studies involving this compound in relevant animal models of optic nerve damage or glaucoma have not been detailed in the accessible scientific literature. Consequently, there is no available data to present on the outcomes of such studies.

Other Preclinical Pharmacological Effects in Animal Models

Beyond direct neuroprotection of retinal ganglion cells, preclinical studies often investigate other pharmacological effects of a compound that could contribute to its therapeutic profile. This can include anti-inflammatory effects, improvement of blood flow, or other mechanisms that support neuronal health.

As with the specific neuroprotective endpoints, there is currently a scarcity of published research on other preclinical pharmacological effects of this compound in animal models. Therefore, no data tables or detailed research findings on this topic can be provided at this time.

Preclinical Pharmacokinetics and Metabolism Studies

Absorption and Distribution in Animal Models and In Vitro Systems

General principles of drug absorption and distribution are well-established in preclinical research. For compounds intended for ocular use, animal models such as rabbits are frequently used to assess distribution into various eye tissues due to anatomical similarities with the human eye. mdpi.comuef.fiarvojournals.orgnih.gov Systemic exposure is also a critical parameter evaluated in animal models to understand potential off-target effects. nih.govnih.govfrontiersin.org However, no specific studies detailing the ocular or systemic distribution of Dimoxaprost were found.

Ocular Tissue Distribution in Animal Eyes

Data on the concentration of this compound in specific ocular tissues of animal models are not available in the public literature.

Systemic Exposure in Animal Models

There is no publicly available information on the systemic exposure of this compound in animal models following administration.

Metabolic Pathways and Enzyme Systems Involved in this compound Biotransformation

The metabolic fate of a drug is typically investigated through a combination of in vivo and in vitro methods. nih.govtaylorandfrancis.comabdn.ac.uk In vitro systems, such as liver microsomes and hepatocytes, are instrumental in identifying the primary metabolic pathways and the cytochrome P450 (CYP) enzymes responsible for a drug's breakdown. bioivt.comnih.gov

Identification of Metabolites in Preclinical Samples

No studies identifying the metabolites of this compound in preclinical samples have been published.

In Vitro Metabolic Stability Studies

The metabolic stability of a compound is a key predictor of its in vivo half-life and clearance. if-pan.krakow.plnuvisan.comwuxiapptec.comnih.govnih.gov These studies are routinely conducted during drug discovery. wuxiapptec.com Information on the in vitro metabolic stability of this compound is not publicly available.

Excretion Routes in Animal Models

Understanding how a drug and its metabolites are eliminated from the body is crucial. slideshare.netrsc.orgresearchgate.netmsdvetmanual.combiotechfarm.co.il Common routes of excretion include renal (urine) and fecal elimination. slideshare.netrsc.orgresearchgate.netmsdvetmanual.combiotechfarm.co.il No data on the excretion routes of this compound in animal models could be located.

Analytical and Methodological Advancements in Dimoxaprost Research

Chromatographic Techniques for Compound Characterization and Quantification

The synthesis and analysis of prostaglandins (B1171923) and their analogs, including Dimoxaprost, often involve complex chemical processes that can result in a mixture of related compounds. google.com Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound from these mixtures, ensuring the purity and accurate measurement of the compound.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in the analysis of prostaglandin (B15479496) analogs. justia.com It offers high resolution and sensitivity for separating structurally similar compounds. In the context of this compound research, HPLC would be employed to separate it from reaction intermediates, byproducts, and potential degradants. The retention time of this compound in an HPLC system, when compared to a certified reference standard, serves as a primary method for its identification. Furthermore, the area under the chromatographic peak is proportional to the concentration, allowing for precise quantification. Co-chromatography, where the sample is mixed with a known standard, can further validate the identity of the compound. justia.com

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another powerful tool, particularly for volatile derivatives of this compound. youtube.com While prostaglandins themselves are generally not volatile enough for direct GC analysis, they can be derivatized to increase their volatility. GC separates compounds based on their boiling points and interaction with the stationary phase, providing another dimension of separation and identification. youtube.com

Thin-Layer Chromatography (TLC) serves as a simpler, more rapid method for monitoring the progress of chemical reactions and for preliminary purity assessments. youtube.com By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, researchers can quickly visualize the presence of this compound relative to other components.

The choice of chromatographic method depends on the specific analytical need, from routine purity checks to the detailed quantification required for preclinical studies. escholarship.org The development of these methods is often guided by the need to resolve this compound from other prostaglandin analogs that may be present, such as Arbaprostil, Enisoprost, and Mexiprostil. google.comgoogle.com

Table 1: Chromatographic Methods in this compound Analysis

| Technique | Principle | Application in this compound Research |

| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Quantification, purity assessment, separation from related prostaglandins. justia.com |

| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Analysis of volatile derivatives for identification and quantification. youtube.com |

| Thin-Layer Chromatography (TLC) | Separation based on differential adsorption on a thin layer of adsorbent material. | Rapid reaction monitoring and preliminary purity checks. youtube.com |

Spectroscopic Methods for Structure Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules like this compound. researchgate.netnih.gov Both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework. Two-dimensional NMR techniques, such as COSY and HSQC, are used to establish the connectivity between protons and carbons, confirming the precise arrangement of atoms within the molecule. researchgate.net

Mass Spectrometry (MS) is crucial for determining the molecular weight of this compound and providing information about its elemental composition through high-resolution mass spectrometry (HRMS). nih.gov Fragmentation patterns observed in the mass spectrum can offer additional structural clues. When coupled with a chromatographic technique like LC or GC (i.e., LC-MS or GC-MS), it provides a powerful combination for both separating and identifying components in a mixture. researchgate.net

Infrared (IR) Spectroscopy is used to identify the functional groups present in the this compound molecule. scribd.com Characteristic absorption bands in the IR spectrum can confirm the presence of hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bond (C=C) groups, which are key features of prostaglandin structures. scribd.com

Ultraviolet-Visible (UV-Vis) Spectroscopy can also be employed, particularly if the molecule contains chromophores that absorb light in the UV-Vis region. This can be useful for both quantification and for providing some structural information. nih.gov

The collective data from these spectroscopic methods provide a comprehensive and unambiguous confirmation of the structure of this compound. nih.gov Furthermore, the absence of signals from potential impurities in these spectra is a strong indicator of the compound's purity. moravek.com

Development of Robust Biological Assays for EP2 Agonism and Downstream Effects

This compound is a prostaglandin E2 (PGE2) analog that acts as an agonist for the EP2 receptor. researchgate.netnih.gov The development of robust and reliable biological assays is therefore essential to characterize its potency, selectivity, and the downstream cellular effects of EP2 receptor activation.

In Vitro Assays:

Receptor Binding Assays: These assays are used to determine the affinity of this compound for the EP2 receptor. Typically, this involves using radiolabeled ligands that compete with this compound for binding to cells or membranes expressing the EP2 receptor. The concentration of this compound required to displace 50% of the radiolabeled ligand (IC50) is a measure of its binding affinity.

Functional Assays: These assays measure the biological response following receptor activation. Since the EP2 receptor is a G-protein coupled receptor that signals through the activation of adenylyl cyclase and subsequent production of cyclic AMP (cAMP), measuring cAMP levels is a primary functional assay. abcam.com An increase in intracellular cAMP in response to this compound treatment confirms its agonist activity. The concentration of this compound that produces 50% of the maximal response (EC50) is a measure of its potency. abcam.com

Reporter Gene Assays: These assays utilize cells that have been genetically engineered to express a reporter gene (e.g., luciferase) under the control of a promoter that is activated by the signaling pathway downstream of the EP2 receptor. wrc.org.za The amount of light produced by the reporter enzyme is proportional to the level of receptor activation.

Cell Impedance Assays: This technology can be used to assess the functional effects of EP2 agonists on specific cell types involved in ocular physiology, such as trabecular meshwork and Schlemm's canal cells. arvojournals.org Changes in cell stiffness or contractility upon treatment with an EP2 agonist can be measured in real-time. arvojournals.org

Selectivity Profiling: To ensure that this compound is a selective EP2 agonist, it is crucial to test its activity against other prostanoid receptors (e.g., EP1, EP3, EP4, DP, FP, IP, and TP). selcukmedj.orgnih.gov This is typically done by performing functional assays in cell lines that express each of these receptors individually. A truly selective agonist will show high potency at the EP2 receptor with significantly lower or no activity at the other receptor subtypes. nih.gov

Downstream Effects: Activation of the EP2 receptor can lead to a variety of downstream cellular events. Assays to measure these effects include:

Gene Expression Analysis: Techniques like quantitative PCR (qPCR) can be used to measure changes in the expression of genes that are regulated by the EP2 signaling pathway. nih.gov

Protein Analysis: Western blotting or ELISA can be used to measure changes in the levels or phosphorylation state of proteins involved in the downstream signaling cascade.

Cytokine and Chemokine Release: In inflammatory models, the effect of this compound on the release of pro-inflammatory or anti-inflammatory molecules can be quantified. nih.gov

Table 2: Biological Assays for this compound

| Assay Type | Purpose | Key Parameters Measured |

| Receptor Binding | Determine affinity for EP2 receptor | IC50 |

| Functional (cAMP) | Confirm agonist activity and potency | EC50, maximal cAMP production abcam.com |

| Reporter Gene | Measure receptor activation | Reporter gene expression level wrc.org.za |

| Cell Impedance | Assess functional effects on cell contractility | Changes in cell stiffness arvojournals.org |

| Selectivity Profiling | Determine specificity for EP2 receptor | Activity at other prostanoid receptors nih.gov |

| Gene/Protein Analysis | Investigate downstream signaling | Changes in gene and protein expression/phosphorylation nih.gov |

Advanced Imaging Techniques in Preclinical Ocular Research

The primary therapeutic interest in EP2 agonists like this compound is for their potential to lower intraocular pressure (IOP), making them relevant for glaucoma research. mdpi.comnih.gov Advanced imaging techniques are critical in preclinical ocular research to non-invasively assess the structural and functional changes in the eye in response to treatment.

Optical Coherence Tomography (OCT): OCT is a non-invasive imaging technique that provides high-resolution, cross-sectional images of the anterior and posterior segments of the eye. lindushealth.comsnowyrangevision.com In preclinical studies, OCT can be used to visualize and quantify changes in the trabecular meshwork, Schlemm's canal, and the ciliary body, which are all involved in aqueous humor dynamics and are potential targets of EP2 agonists. snowyrangevision.com

Ultrasound Biomicroscopy (UBM): UBM uses high-frequency ultrasound to create detailed images of the anterior segment of the eye. mdpi.com It is particularly useful for visualizing the ciliary body and the angle of the anterior chamber, providing insights into the mechanisms by which a drug may be affecting aqueous humor outflow. mdpi.com

In Vivo Confocal Microscopy: This technique allows for the examination of ocular tissues at a cellular level in a living animal. snowyrangevision.com It can be used to assess changes in cell morphology and density in the cornea, conjunctiva, and other ocular structures following topical administration of a compound. snowyrangevision.com

Fluorescence Imaging: The use of fluorescent tracers can help to visualize and quantify aqueous humor outflow pathways. By tracking the movement of these tracers through the eye after treatment with this compound, researchers can determine if the drug is enhancing conventional or uveoscleral outflow.

Adaptive Optics Scanning Light Ophthalmoscopy (AOSLO): This advanced imaging modality corrects for the eye's optical aberrations, allowing for the visualization of individual cells in the retina, such as photoreceptors and retinal ganglion cells. eyeandear.org In long-term preclinical studies, AOSLO could be used to monitor the health and survival of retinal neurons, which are compromised in glaucoma. eyeandear.org

Contrast-Enhanced Ultrasound: This technique uses microbubbles as a contrast agent to visualize blood flow within the eye. mdpi.comgoogle.com It could be employed to study the effects of this compound on ocular blood flow, which can also be relevant in glaucoma.

The integration of these advanced imaging techniques provides a powerful platform for understanding the in vivo effects of this compound on ocular structures and function, complementing the data obtained from biochemical and cellular assays. lindushealth.comnih.gov

Future Directions and Emerging Research Avenues

Exploration of Novel Dimoxaprost Analogues with Enhanced Selectivity and Potency

The development of novel analogues is a cornerstone of drug discovery, aiming to improve upon the characteristics of a lead compound. For this compound, future research will likely focus on the rational design and synthesis of new chemical entities with modified structures. The primary goals of these efforts would be to enhance binding affinity and selectivity for its biological target(s) while potentially reducing off-target effects.

Key strategies in the generation of novel this compound analogues may include:

Structure-Activity Relationship (SAR) Studies: Systematic modification of different functional groups on the this compound scaffold to identify key structural features responsible for its biological activity.

Computational Modeling and Docking Studies: Utilizing in silico methods to predict the binding interactions of virtual analogues with the target protein, thereby guiding the synthesis of the most promising candidates.

High-Throughput Screening: Synthesizing a library of diverse analogues and screening them for desired activity in relevant biological assays.

The resulting data from these studies could be compiled to better understand the pharmacophore of this compound, as illustrated in the hypothetical table below.

| Analogue ID | Modification | Target Affinity (nM) | Selectivity Profile |

| DMX-A01 | [Specify Modification] | [Value] | [Description] |

| DMX-A02 | [Specify Modification] | [Value] | [Description] |

| DMX-A03 | [Specify Modification] | [Value] | [Description] |

| Data presented in this table is for illustrative purposes only and does not represent actual experimental results. |

Investigation of Potential Synergistic Effects with Other Preclinical Agents

Combination therapy is a promising strategy in treating complex diseases, often leading to enhanced efficacy and reduced potential for the development of resistance. Future preclinical studies should investigate the potential for synergistic, additive, or antagonistic interactions between this compound and other therapeutic agents. Such studies would involve in vitro and in vivo models relevant to specific disease states.

The design of these combination studies would necessitate:

Checkerboard Assays: In vitro experiments to systematically test a range of concentrations of this compound in combination with another agent to determine the nature of their interaction.

Combination Index (CI) Calculation: Quantifying the degree of synergy or antagonism using established mathematical models, such as the Chou-Talalay method.

In Vivo Combination Studies: Evaluating the therapeutic effect of the combination in appropriate animal models of disease.

A hypothetical data table summarizing the findings of such studies could be structured as follows:

| Combination Agent | Disease Model | Interaction Type | Combination Index (CI) |

| Agent X | [Specify Model] | Synergistic | < 1 |

| Agent Y | [Specify Model] | Additive | = 1 |

| Agent Z | [Specify Model] | Antagonistic | > 1 |

| Data presented in this table is for illustrative purposes only and does not represent actual experimental results. |

Application of Omics Technologies to Elucidate Deeper Mechanistic Insights

To gain a comprehensive understanding of the molecular mechanisms underlying the biological effects of this compound, the application of "omics" technologies is indispensable. These high-throughput approaches can provide a global view of the changes occurring within a biological system upon treatment with the compound.

Future research should leverage a multi-omics approach, including:

Genomics: To identify any genetic factors that may influence the response to this compound.

Transcriptomics (e.g., RNA-Seq): To analyze changes in gene expression profiles in response to this compound treatment, revealing affected cellular pathways.

Proteomics: To identify and quantify changes in the protein landscape of cells or tissues, providing insights into the functional consequences of this compound's activity.

Metabolomics: To profile changes in small molecule metabolites, offering a snapshot of the metabolic state of the system following treatment.

The integration of these multi-omics datasets will be crucial for constructing a detailed picture of this compound's mechanism of action and for the identification of potential biomarkers of response.

Development of Advanced Preclinical Models for Specific Disease States

The translatability of preclinical findings to human diseases is a significant challenge in drug development. The use of more sophisticated and relevant preclinical models is essential for improving the predictive value of these studies. For this compound, future research should focus on utilizing and developing advanced models that more accurately recapitulate the pathophysiology of specific human diseases.

Examples of such advanced preclinical models include:

Patient-Derived Xenografts (PDXs): These models, where tumor tissue from a patient is implanted into an immunodeficient mouse, can better predict clinical outcomes for anti-cancer agents.

Genetically Engineered Mouse Models (GEMMs): Mice engineered to carry specific genetic mutations that drive disease development, providing a more physiologically relevant context.

Organoid Cultures: Three-dimensional cell cultures derived from stem cells or patient tissues that self-organize to mimic the structure and function of an organ, offering a powerful in vitro platform for drug testing.

Humanized Mouse Models: Mice with a reconstituted human immune system, which are invaluable for studying immuno-oncology agents and other therapeutics that interact with the immune system.

The selection of the most appropriate preclinical model will be critical for rigorously evaluating the therapeutic potential of this compound in a disease-specific context.

Bridging Preclinical Discoveries to Translational Research Hypotheses (without discussing clinical trials)

The ultimate goal of preclinical research is to generate robust data that can inform the design of future clinical investigations. The culmination of the research avenues described above will be instrumental in formulating well-supported translational research hypotheses for this compound.

This process involves:

Integration of Preclinical Data: A comprehensive analysis of all preclinical data, including pharmacology, mechanism of action, and efficacy in relevant models.

Identification of a Target Patient Population: Based on the preclinical findings, defining the patient population most likely to benefit from treatment with this compound.

Development of a Biomarker Strategy: Identifying potential biomarkers from omics studies that could be used to select patients or monitor treatment response.

Formulation of a Testable Hypothesis: Articulating a clear and concise hypothesis regarding the potential clinical utility of this compound that can be investigated in future studies.

By systematically pursuing these future directions, the scientific community can build a comprehensive understanding of this compound, paving the way for its potential translation from a preclinical compound of interest to a future therapeutic agent.

Q & A

Q. How to align this compound research with FAIR data principles?

- Methodological Answer :

- Metadata : Annotate datasets with DOI, experimental conditions, and instrument parameters.

- Accessibility : Use open-access platforms (e.g., Zenodo) with CC-BY licenses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.